molecular formula C13H16N2O3 B14782480 3-(Boc-amidino)-benzaldehyde

3-(Boc-amidino)-benzaldehyde

Katalognummer: B14782480
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: SSCJFQRKPGHZGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Boc-amidino)-benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde group substituted with a Boc-amidino group. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis. This compound is of significant interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of 3-(Boc-amidino)-benzaldehyde typically involves the protection of the amidine group with a Boc group. One common method involves the reaction of benzaldehyde with a Boc-protected amidine precursor. The reaction is usually carried out under mild conditions to ensure the stability of the Boc group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-(Boc-amidino)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The Boc-amidino group can be substituted under specific conditions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Boc-amidino)-benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Boc-amidino)-benzaldehyde involves the interaction of the Boc-amidino group with various molecular targets. The Boc group provides steric protection, allowing the amidino group to interact selectively with specific enzymes or receptors. This selective interaction can modulate the activity of the target, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

3-(Boc-amidino)-benzaldehyde can be compared with other Boc-protected compounds, such as:

    3-(Boc-amidino)-benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.

    3-(Boc-amidino)-benzyl alcohol: Similar in structure but with an alcohol group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

tert-butyl N-(3-formylbenzenecarboximidoyl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17)

InChI-Schlüssel

SSCJFQRKPGHZGU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC=CC(=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.